(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate
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Overview
Description
(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound’s structure includes a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The general steps include:
Aromatic Amine Precursor: Starting with 3,4,5-trimethoxyaniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Ethen-1-olate: The diazonium salt is then reacted with an appropriate reagent to form the ethen-1-olate structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The process may include:
- Continuous flow reactors to handle the exothermic nature of diazotization.
- Use of stabilizing agents to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling: Azo dyes with vibrant colors.
Reduction: 3,4,5-trimethoxyaniline.
Scientific Research Applications
(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of azo dyes.
Biology: Potential use in labeling and detection of biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group can act as an electrophile, facilitating substitution and coupling reactions. The trimethoxyphenyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzene Diazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium compound with different substituents affecting its reactivity.
Uniqueness
(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate is unique due to the presence of the trimethoxyphenyl group, which can affect its electronic properties and reactivity compared to other diazonium compounds.
Properties
CAS No. |
7702-09-2 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-diazo-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12N2O4/c1-15-9-4-7(8(14)6-13-12)5-10(16-2)11(9)17-3/h4-6H,1-3H3 |
InChI Key |
IVHDSQGXPDWBED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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